

Cross-referencing NMR data of (S)-2-Hydroxymethylcyclohexanone with literature values

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Compound of Interest	
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Comparative Analysis of (S)-2-Hydroxymethylcyclohexanone NMR Data

For Researchers, Scientists, and Drug Development Professionals: A Guide to Cross-Referencing Experimental NMR Data with Literature Values.

This guide provides a framework for comparing experimentally obtained Nuclear Magnetic Resonance (NMR) data of **(S)-2-Hydroxymethylcyclohexanone** with established literature values. Due to the difficulty in locating a complete, assigned, and published NMR dataset for **(S)-2-Hydroxymethylcyclohexanone**, the following tables present a hypothetical set of literature values for illustrative purposes. Researchers should substitute these with actual literature data when available.

Data Presentation: ¹H and ¹³C NMR Data Comparison

A clear and structured comparison of NMR data is crucial for verifying the identity and purity of a synthesized compound. The tables below are formatted to facilitate a direct comparison between hypothetical literature values and a sample experimental dataset for **(S)-2-Hydroxymethylcyclohexanone**.

Table 1: Comparison of ^1H NMR Data for **(S)-2-Hydroxymethylcyclohexanone** (400 MHz, CDCl_3)

Peak Assignment	Hypothetical δ (ppm)	Experimental δ (ppm)	Multiplicity	J (Hz)	Integration
H7a	3.85	3.83	dd	11.2, 3.2	1H
H7b	3.65	3.63	dd	11.2, 8.0	1H
H2	2.50	2.48	m	-	1H
OH	2.40	2.38	br s	-	1H
H6a	2.35	2.33	m	-	1H
H6b	2.15	2.13	m	-	1H
H3, H4, H5	1.50 - 1.90	1.48 - 1.88	m	-	6H

Table 2: Comparison of ^{13}C NMR Data for **(S)-2-Hydroxymethylcyclohexanone** (100 MHz, CDCl_3)

Carbon Assignment	Hypothetical Literature δ (ppm)	Experimental δ (ppm)
C1 (C=O)	213.5	213.3
C7 (CH ₂ OH)	65.0	64.8
C2 (CH)	52.0	51.8
C6 (CH ₂)	42.0	41.8
C3 (CH ₂)	30.0	29.8
C5 (CH ₂)	27.5	27.3
C4 (CH ₂)	25.0	24.8

Experimental Protocols

A standardized experimental protocol is essential for the reproducibility of NMR data.

Protocol for ^1H and ^{13}C NMR Spectroscopy

1. Sample Preparation:

- Accurately weigh approximately 5-10 mg of the dried **(S)-2-Hydroxymethylcyclohexanone** sample.
- Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl_3) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
- Transfer the solution to a clean, dry 5 mm NMR tube.

2. Spectrometer Setup:

- The data should be acquired on a 400 MHz NMR spectrometer equipped with a broadband probe.
- The spectrometer should be properly tuned and the magnetic field shimmed to ensure optimal resolution and lineshape.

3. ^1H NMR Acquisition Parameters:

- Pulse Program: A standard single-pulse experiment (e.g., 'zg30').
- Spectral Width: Approximately 16 ppm, centered around 5 ppm.
- Acquisition Time: 2-4 seconds.
- Relaxation Delay: 1-2 seconds.
- Number of Scans: 16 to 64, depending on the sample concentration.
- Temperature: 298 K.

4. ^{13}C NMR Acquisition Parameters:

- Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30').

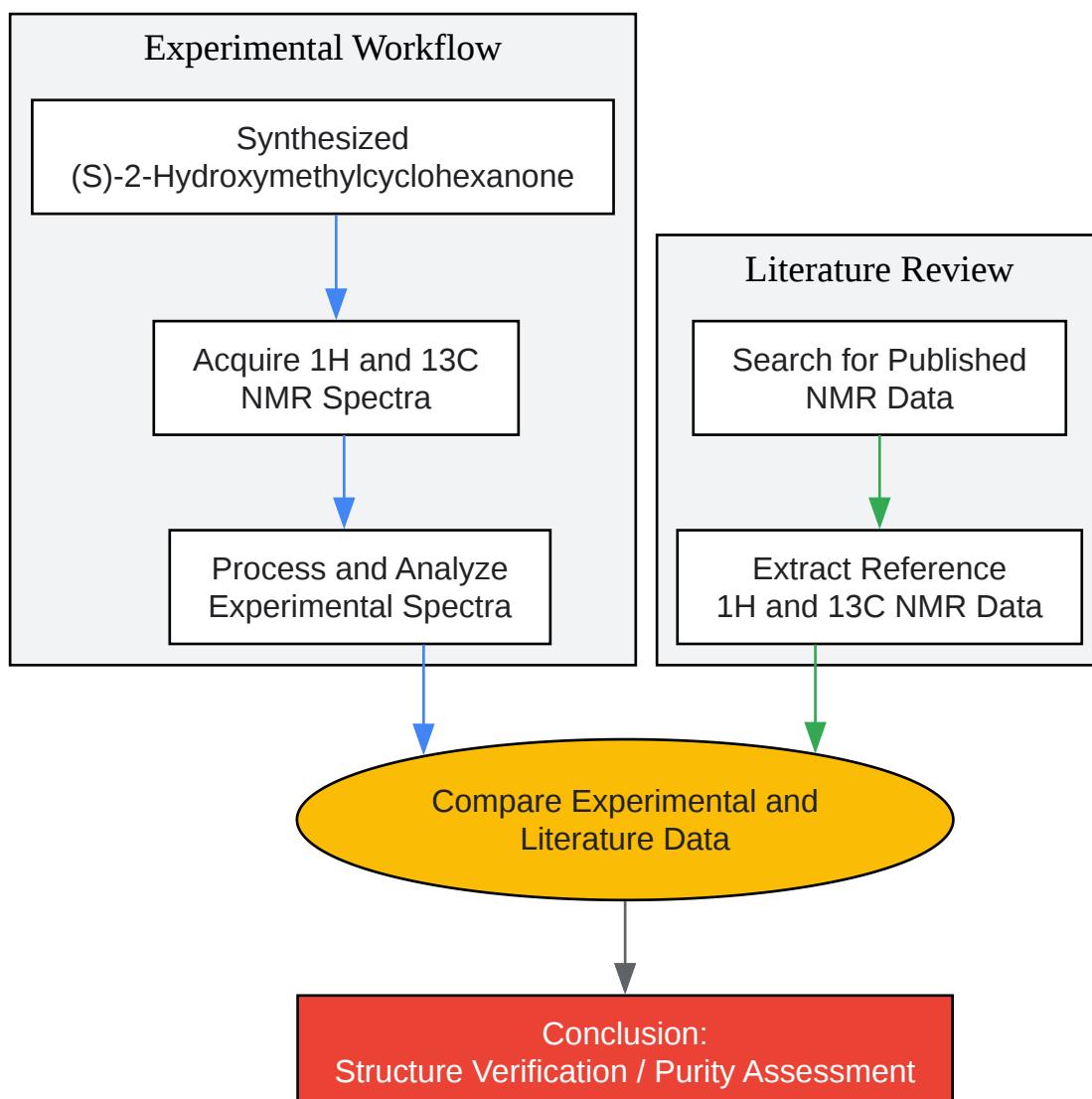
- Spectral Width: Approximately 240 ppm, centered around 100 ppm.
- Acquisition Time: 1-2 seconds.
- Relaxation Delay: 2-5 seconds.
- Number of Scans: 1024 to 4096, depending on the sample concentration.
- Temperature: 298 K.

5. Data Processing:

- Apply a Fourier transform to the acquired Free Induction Decay (FID).
- Phase the resulting spectrum manually or automatically.
- Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm for ^1H NMR and the residual CDCl_3 peak to 77.16 ppm for ^{13}C NMR.
- Integrate the signals in the ^1H NMR spectrum.
- Analyze the multiplicities and coupling constants of the signals.

Mandatory Visualization

The following diagram illustrates the logical workflow for the cross-referencing of experimental NMR data with literature values.



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Caption: Workflow for NMR data cross-referencing.

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